
Europium(2+) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(II) acetate is an inorganic compound with the chemical formula Eu(CH₃COO)₂ It is a salt of europium in the +2 oxidation state and acetic acid Europium is a rare earth element, and its compounds are known for their unique optical and magnetic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Europium(II) acetate can be synthesized through the reaction of europium metal with acetic acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation of europium(II) to europium(III). The general reaction is as follows: [ 2Eu + 6CH₃COOH \rightarrow 2Eu(CH₃COO)₂ + 3H₂ ]
Another method involves the reduction of europium(III) acetate using a suitable reducing agent, such as metallic europium or hydrogen gas, under controlled conditions .
Industrial Production Methods
Industrial production of europium(II) acetate is not as common as laboratory synthesis due to the specialized conditions required to maintain the +2 oxidation state. similar principles apply, with careful control of the reaction environment to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Europium(II) acetate undergoes various chemical reactions, including:
Oxidation: Europium(II) acetate can be oxidized to europium(III) acetate in the presence of oxidizing agents.
Reduction: It can be reduced further, although this is less common.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other carboxylates.
Major Products Formed
Oxidation: Europium(III) acetate.
Substitution: Various europium complexes depending on the ligands used.
Applications De Recherche Scientifique
Europium(II) acetate has several applications in scientific research:
Materials Science: Used in the synthesis of luminescent materials and phosphors.
Chemistry: Acts as a precursor for the preparation of other europium compounds and complexes.
Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its luminescent properties.
Industry: Utilized in the production of specialized optical materials and devices.
Mécanisme D'action
The mechanism by which europium(II) acetate exerts its effects is primarily related to its ability to participate in redox reactions and form coordination complexes. The europium ion can interact with various ligands, leading to changes in its electronic structure and properties. These interactions are crucial for its applications in luminescence and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(III) acetate: Similar in structure but with europium in the +3 oxidation state.
Europium(II) chloride: Another europium(II) compound with different anionic ligands.
Europium(II) oxide: A compound with europium in the +2 oxidation state but with oxide ligands.
Uniqueness
Europium(II) acetate is unique due to its specific combination of europium in the +2 oxidation state and acetate ligands. This combination imparts distinct optical and chemical properties, making it valuable for specific applications in luminescence and coordination chemistry .
Propriétés
Numéro CAS |
59823-94-8 |
|---|---|
Formule moléculaire |
C4H6EuO4 |
Poids moléculaire |
270.05 g/mol |
Nom IUPAC |
europium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Eu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clé InChI |
JABSKJKXYGWLSD-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].[Eu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



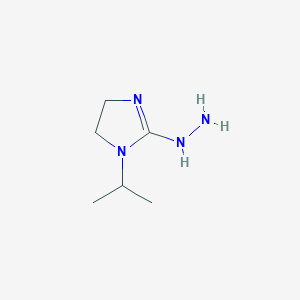
![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
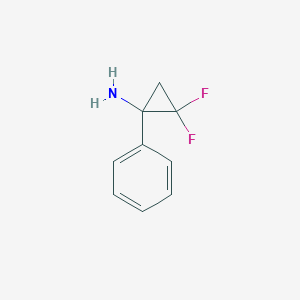

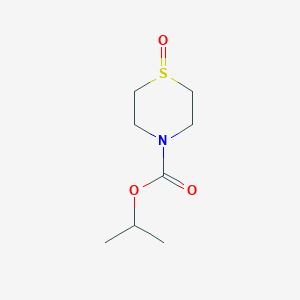
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
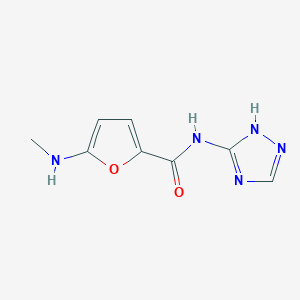
![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
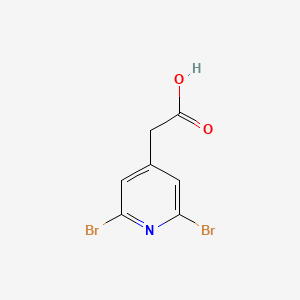

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
